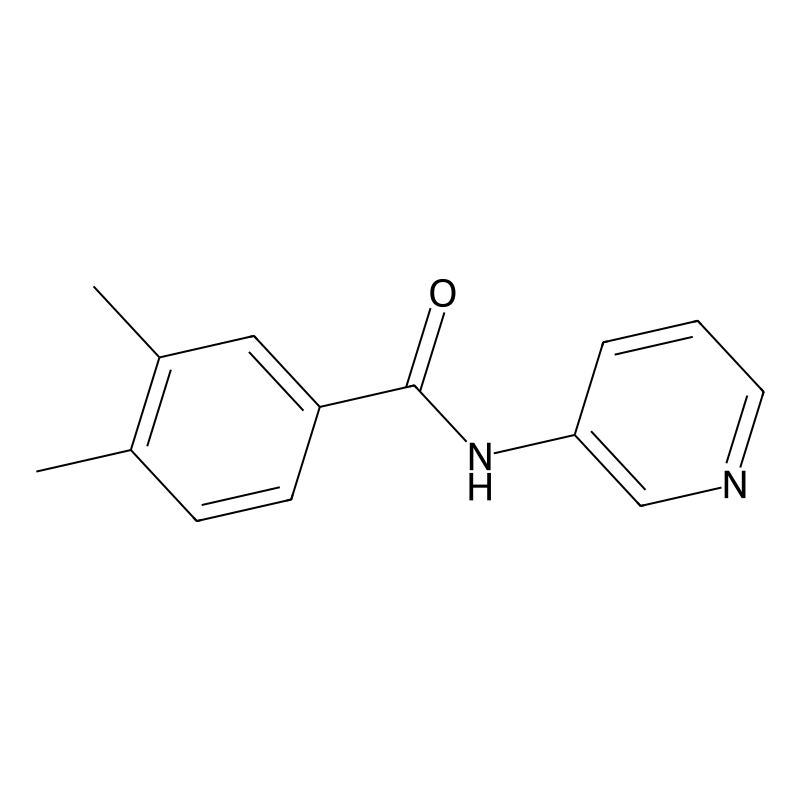

3,4-dimethyl-N-(pyridin-3-yl)benzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-dimethyl-N-(pyridin-3-yl)benzamide is an organic compound characterized by the presence of a benzamide functional group with two methyl substituents at the 3 and 4 positions of the aromatic ring, and a pyridin-3-yl group attached to the nitrogen atom of the amide. Its molecular formula is , and it has a molecular weight of 226.28 g/mol. The compound is achiral and exhibits a logP value of approximately 2.93, indicating moderate lipophilicity, which can influence its biological activity and solubility in organic solvents .

- Oxidation: The compound can be oxidized to form corresponding carbonyl or carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions may occur at the pyridine nitrogen, allowing for the introduction of various substituents under appropriate conditions.

Research indicates that 3,4-dimethyl-N-(pyridin-3-yl)benzamide possesses potential biological activities. It has been investigated for its role as a ligand in various biochemical assays, suggesting possible interactions with specific enzymes or receptors. Preliminary studies have also explored its therapeutic potential, including anti-inflammatory and anticancer properties, although further research is necessary to fully elucidate its mechanisms of action and efficacy in biological systems .

The synthesis of 3,4-dimethyl-N-(pyridin-3-yl)benzamide can be achieved through various methods:

- Amidation Reaction: A common synthetic route involves the reaction of 3,4-dimethylbenzoic acid with pyridin-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This reaction typically occurs in dichloromethane at room temperature.

- Alternative Methods: Other methods may include direct amidation techniques or the use of different coupling agents and solvents to optimize yield and purity .

3,4-dimethyl-N-(pyridin-3-yl)benzamide has several applications across different fields:

- Pharmaceutical Research: Investigated for potential therapeutic effects against various diseases due to its biological activity.

- Chemical Synthesis: Used as a building block in the synthesis of more complex organic molecules.

- Material Science: Explored for its properties in developing new materials with specific characteristics, such as polymers and coatings.

Studies on the interactions of 3,4-dimethyl-N-(pyridin-3-yl)benzamide with biological targets are ongoing. The compound's ability to bind to enzymes or receptors may modulate their activity, potentially leading to therapeutic effects. The specific pathways and molecular targets involved depend on the context of its use in research or clinical applications.

Several compounds share structural similarities with 3,4-dimethyl-N-(pyridin-3-yl)benzamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(pyridin-2-yl)benzamide | Lacks methyl groups at positions 3 and 4 | Simpler structure without additional methyl substitutions |

| 3,4-dimethyl-N-(pyridin-2-yl)benzamide | Pyridinyl group attached at the 2-position | Variation in pyridine attachment site affects reactivity |

| N-(pyridin-2-yl)acetamide | Contains an acetamide core instead of benzamide | Different functional group may lead to distinct biological properties |

Uniqueness: The unique combination of both the methyl substitutions on the benzamide core and the specific pyridine attachment distinguishes 3,4-dimethyl-N-(pyridin-3-yl)benzamide from its analogs. This structural diversity may impart distinct chemical reactivity and biological activity, making it a valuable compound for further exploration in medicinal chemistry.